molecular formula C17H17F3N2 B4881556 1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B4881556
M. Wt: 306.32 g/mol
InChI Key: AAOQZVIXINSYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with a 3,4-difluorophenylmethyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 3,4-difluorobenzyl chloride with 4-fluorophenylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[(3,4-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both 3,4-difluorophenylmethyl and 4-fluorophenyl groups. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2/c18-14-2-4-15(5-3-14)22-9-7-21(8-10-22)12-13-1-6-16(19)17(20)11-13/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOQZVIXINSYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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